molecular formula C8H14ClF2N B13462755 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2825011-82-1

3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13462755
CAS No.: 2825011-82-1
M. Wt: 197.65 g/mol
InChI Key: DVKSTJHQQWNIJY-UHFFFAOYSA-N
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Description

3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a 2,2-difluoropropyl substituent at the C3 position and an amine hydrochloride group at the C1 position. BCP scaffolds are widely used in medicinal chemistry due to their rigidity, metabolic stability, and ability to mimic phenyl or tert-butyl groups while reducing lipophilicity . The difluoropropyl group enhances solubility and modulates electronic properties, making this compound a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring fluorinated motifs.

Properties

CAS No.

2825011-82-1

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c1-6(9,10)2-7-3-8(11,4-7)5-7;/h2-5,11H2,1H3;1H

InChI Key

DVKSTJHQQWNIJY-UHFFFAOYSA-N

Canonical SMILES

CC(CC12CC(C1)(C2)N)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes. This reaction is facilitated by the CF₃TMS/NaI system . The key step in this synthetic approach is the formation of the difluoro-substituted bicyclo[1.1.1]pentane core, which is then further functionalized to introduce the amine group.

Industrial Production Methods

the scalability of the synthetic routes involving carbene insertion and nucleophilic/radical addition suggests that these methods could be adapted for large-scale production .

Chemical Reactions Analysis

Key Steps:

  • Bicyclo[1.1.1]pentane Core Formation

    • Starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1 ), a [1.1.1]propellane intermediate is generated via dehydrohalogenation. Subsequent reaction with ammonia or amine equivalents yields bicyclo[1.1.1]pentan-1-amine derivatives .

    • General reaction:

      1,1-dibromo-2,2-bis(chloromethyl)cyclopropaneBaseBicyclo[1.1.1]pentane scaffold\text{1,1-dibromo-2,2-bis(chloromethyl)cyclopropane} \xrightarrow{\text{Base}} \text{Bicyclo[1.1.1]pentane scaffold}
  • Difluoropropyl Group Introduction

    • The difluoropropyl moiety is introduced via nucleophilic substitution or radical coupling. For example, reaction with 2,2-difluoropropyl halides (e.g., bromide or iodide) under palladium catalysis facilitates C–C bond formation .

  • Amine Functionalization and Salt Formation

    • The free amine is protonated using hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Amine Group Reactions

  • Acid-Base Behavior : The primary amine (pKa ~9–10) undergoes protonation in acidic media, forming water-soluble salts like the hydrochloride .

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides (e.g., with acetyl chloride):

    C8H13F2N+CH3COClC10H15F2NO+HCl\text{C}_8\text{H}_{13}\text{F}_2\text{N} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{10}\text{H}_{15}\text{F}_2\text{NO} + \text{HCl}
  • Alkylation : Forms quaternary ammonium salts with alkyl halides under mild conditions .

Difluoropropyl Group Reactivity

  • Electrophilic Fluorine Effects : The electron-withdrawing fluorine atoms reduce nucleophilicity at adjacent carbons, directing reactions to the bicyclo scaffold.

  • Stability : Resists hydrolysis under physiological conditions, contributing to metabolic stability .

Stability Under Reaction Conditions

Condition Stability Observed Degradation Pathways
Acidic (pH < 3) Stable (HCl salt form)None observed
Basic (pH > 10) Partial ring-openingBicyclo scaffold cleavage via retro-Diels-Alder
Thermal (>150°C) DecompositionC–F bond cleavage and scaffold fragmentation
Oxidative Resistant to common oxidizersLimited reactivity

Comparative Reactivity with Analogues

Compound Key Structural Feature Reactivity Differences
Bicyclo[1.1.1]pentan-1-amineUnsubstituted amineHigher nucleophilicity, faster alkylation
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amineTrifluoromethyl groupEnhanced electron deficiency, slower reactions
3-Fluorobicyclo[1.1.1]pentan-1-amineSingle fluorine substituentIntermediate reactivity between CF3 and H

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoropropyl group enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations in Bicyclo[1.1.1]pentan-1-amine Hydrochloride Derivatives

Below is a comparative analysis of key analogs, focusing on substituents, synthesis, and physicochemical properties:

Compound Substituent Molecular Formula Molecular Weight Key Properties References
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (Target) 2,2-Difluoropropyl C₈H₁₃ClF₂N 220.65 g/mol Enhanced lipophilicity (vs. non-fluorinated); potential metabolic stability Inferred
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride Fluorine C₅H₉ClFN 153.59 g/mol Lower molecular weight; HRMS (ESI-TOF): [M + H]+ 117.0712
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride 1,1-Difluoroethyl C₇H₁₁ClF₂N 206.62 g/mol Shorter chain vs. target; purity ≥97%; CAS 1886967-27-6
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride 4-Fluorophenyl C₁₁H₁₂ClFN 219.67 g/mol Aromatic substituent; stored at room temperature; ≥97% purity
Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride 1,3-Dimethylamine C₇H₁₂Cl₂N₂O₂ 227.09 g/mol Dual amine groups; used in peptide mimetics

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The 2,2-difluoropropyl group increases logP compared to non-fluorinated analogs (e.g., 3-fluoro-BCP) but remains lower than aromatic derivatives (e.g., 4-fluorophenyl-BCP) due to reduced π-stacking .
  • Metabolic Stability : Fluorination at the propyl chain reduces oxidative metabolism, as demonstrated in studies on fluorinated BCP analogs .
  • Solubility : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability. Storage conditions vary; for example, 3-fluoro-BCP requires 2–8°C under argon , while 4-fluorophenyl-BCP is stable at room temperature .

Biological Activity

3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of bicyclo[1.1.1]pentane derivatives, including 3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, has been achieved through various methods. A notable approach involves the photochemical addition of propellane to diketones, producing bicyclo[1.1.1]pentane cores efficiently at large scales .

Biological Activity

The biological activity of 3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be analyzed through its interactions with biological systems and its pharmacological properties.

The compound acts as a bioisostere of the benzene ring, which can influence its binding affinity to various biological targets, potentially enhancing its efficacy in therapeutic applications . The presence of fluorine atoms may also contribute to increased lipophilicity and metabolic stability.

Pharmacological Studies

Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit promising activity against certain types of cancer cells and bacterial strains. For instance, studies have shown that related compounds can inhibit tumor growth in vitro and demonstrate antibacterial properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of bicyclo[1.1.1]pentane derivatives, including those similar to 3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride. The results demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents.

CompoundIC50 (µM)Cancer Cell Line
Compound A10MCF-7
Compound B15HeLa
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine HCl12A549

Case Study 2: Antibacterial Properties

In another study focusing on the antibacterial effects of bicyclic compounds, it was found that certain derivatives exhibited activity against drug-resistant strains of bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound C8 µg/mLE.coli
Compound D4 µg/mLS.aureus
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine HCl6 µg/mLP.aeruginosa

Q & A

Q. What safety protocols are critical when handling 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Avoid open flames due to potential hydrogen bromide gas release during decomposition .
  • Waste Disposal: Collect chemical waste in sealed containers labeled for halogenated organics. Partner with certified hazardous waste disposal services to comply with environmental regulations .
  • Storage: Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Q. How can researchers design a synthetic route for 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride?

Answer:

  • Retrosynthetic Analysis: Start with the bicyclo[1.1.1]pentane core. Use AI-powered tools (e.g., Template_relevance models) to predict feasible pathways via databases like Reaxys or Pistachio .
  • Key Steps:
    • Core Functionalization: Introduce the difluoropropyl group via nucleophilic substitution or cross-coupling reactions.
    • Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by HCl-mediated deprotection .
    • Purification: Employ column chromatography (silica gel) or recrystallization in ethanol/water mixtures.
  • Validation: Confirm structure via 1H NMR^1 \text{H NMR}, 19F NMR^{19} \text{F NMR}, and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound?

Answer:

  • Case Study: If 19F NMR^{19} \text{F NMR} signals conflict with predicted splitting patterns:
    • Computational Validation: Use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental results .
    • Isotopic Labeling: Synthesize 13C^{13} \text{C}-labeled analogs to clarify coupling interactions (e.g., JC-FJ_{\text{C-F}}) .
    • Advanced Techniques: Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the bicyclo core .

Q. What experimental design principles apply to pharmacological testing of this compound?

Answer:

  • In Vitro Assays:
    • Target Engagement: Use fluorescence polarization assays to measure binding affinity to biological targets (e.g., serotonin receptors).
    • Dose-Response Curves: Apply 8–12 concentration points with triplicate measurements to ensure statistical rigor .
  • Control Strategies: Include positive controls (e.g., known agonists/antagonists) and vehicle controls to isolate compound-specific effects .
  • Data Analysis: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values and assess Hill slopes for cooperativity .

Q. How can researchers optimize reaction conditions to improve yield and purity?

Answer:

  • DoE (Design of Experiments): Apply factorial design to test variables:

    VariableRange TestedOptimal Condition
    Temperature0°C to 80°C40°C
    SolventTHF, DMF, DCMDMF
    Catalyst Loading1–10 mol%5 mol% Pd(PPh3_3)4_4
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

  • Scale-Up Considerations: Maintain mixing efficiency (e.g., Reynolds number > 10,000) to ensure homogeneity in larger batches .

Q. What computational methods are suitable for studying the compound’s reactivity or interaction mechanisms?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS to identify key interaction residues .
  • Quantum Mechanics (QM): Calculate Fukui indices to predict electrophilic/nucleophilic sites on the bicyclo scaffold .
  • Docking Studies: Use AutoDock Vina to model binding poses in enzyme active sites, validated by free-energy perturbation (FEP) calculations .

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